molecular formula C16H19N3O3S3 B2709187 N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2097857-58-2

N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2709187
CAS No.: 2097857-58-2
M. Wt: 397.53
InChI Key: WVHZGSRFVJXFOI-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a unique hybrid structure combining thiophene heterocycles, a hydroxylated ethyl backbone, and a 1,3,5-trimethylpyrazole sulfonamide moiety. For example, analogous sulfonamide derivatives are synthesized via steps such as refluxing with hydrazine hydrate (N₂H₄·H₂O) in methanol, followed by reaction with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol, as outlined in .

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S3/c1-11-15(12(2)19(3)18-11)25(21,22)17-10-16(20,13-6-8-23-9-13)14-5-4-7-24-14/h4-9,17,20H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHZGSRFVJXFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities based on recent studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazole ring and thiophene moieties. Its molecular formula is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of approximately 391.5 g/mol. The presence of sulfonamide and hydroxyl groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of pyrazole and thiophene have shown significant activity against multidrug-resistant bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound 1Staphylococcus epidermidis7.81 µg/mL
Compound 2Acinetobacter baumannii15.62 µg/mL
Compound 3Enterococcus faecalis7.81 µg/mL

These findings indicate that compounds with similar structural features may exhibit comparable or enhanced antimicrobial activity, suggesting that this compound could be a candidate for further investigation in antimicrobial drug development .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For example, certain pyrazole compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In vitro studies on related pyrazole compounds revealed promising results against human breast cancer cell lines (MCF-7). These studies reported IC50 values indicating potent antiproliferative effects:

Compound NameCell LineIC50 (µM)
Compound AMCF-7<0.1
Compound BMCF-70.14

Such results suggest that this compound may also possess significant anticancer properties worthy of further exploration .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing sulfonamide groups have been documented in several studies. These compounds often inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The proposed mechanism includes the inhibition of cyclooxygenases (COX), which play a crucial role in the inflammatory response. By targeting these enzymes, the compound may reduce inflammation and associated pain .

Scientific Research Applications

The compound features a pyrazole ring system, which is known for its ability to interact with various biological targets. The presence of thiophene groups enhances its potential for biological activity by providing additional sites for interaction with enzymes and receptors.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. Pyrazole derivatives have shown efficacy in inhibiting viral replication by targeting viral proteins or host cell factors essential for the viral life cycle. This compound may share these mechanisms, suggesting potential applications in antiviral drug development.

Antibacterial and Antifungal Properties

The sulfonamide moiety in this compound is associated with significant antibacterial activity. Sulfonamides act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Studies have demonstrated that related compounds exhibit effective antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli.

Antiproliferative Activity

Preliminary studies on pyrazole derivatives have revealed their potential as antiproliferative agents against cancer cell lines. For instance, certain derivatives have shown IC50 values indicating their ability to inhibit cell growth effectively, making them candidates for further investigation in cancer therapy.

Anti-inflammatory Effects

Certain pyrazole compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may be beneficial in treating inflammatory diseases.

Study 1: Antiviral Efficacy

In a study examining the antiviral properties of pyrazole derivatives, researchers found that specific compounds inhibited the replication of influenza viruses. The mechanism involved interference with viral RNA synthesis, highlighting the potential of this compound in developing antiviral therapies.

Study 2: Antimicrobial Activity

A comparative analysis of various pyrazole derivatives showed that some exhibited minimum inhibitory concentration (MIC) values lower than standard antibiotics. This suggests superior antimicrobial efficacy, indicating that this compound could be explored as a new antimicrobial agent.

Study 3: Cancer Cell Line Studies

In vitro studies on cancer cell lines revealed that certain pyrazole derivatives can induce apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies with fewer side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules from the provided evidence, focusing on substituent effects, pharmacological relevance, and synthetic pathways.

Thiophene-Containing Sulfonamides ( and )

describes sulfonamide derivatives with thiazole and oxadiazole substituents, synthesized under conditions involving DMF and lithium hydride (LiH). While these compounds lack the dual thiophene groups present in the target molecule, their sulfonamide core highlights shared reactivity patterns. The target compound’s 2- and 3-thiophen-ethyl groups introduce steric and electronic differences compared to simpler thiophene derivatives. For instance, lists compounds such as (2S)-5-hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide, which shares a thiophen-2-yl ethyl group but lacks the sulfonamide moiety. This difference likely impacts solubility and metabolic stability, as sulfonamides generally exhibit higher polarity .

Table 1: Comparison of Thiophene-Containing Compounds

Compound Key Substituents Pharmacological Relevance
Target Compound 2- and 3-thiophen-ethyl, sulfonamide Potential CNS or antimicrobial activity (inferred)
(2S)-5-hydroxy... (, compound d) Thiophen-2-yl ethyl, amine oxide Possible opioid receptor modulation
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide () Thiazole, oxadiazole, sulfonamide Antimicrobial or antiviral applications
Opioid Analogs with Thiophene Substituents ()

lists beta-hydroxythiofentanyl (compound bi), an opioid derivative containing a thiophen-2-yl ethyl group. Beta-hydroxythiofentanyl’s inclusion in controlled substance lists underscores the pharmacological significance of thiophene modifications in enhancing lipophilicity and blood-brain barrier penetration. In contrast, the target compound’s sulfonamide group may reduce CNS activity due to increased polarity .

Table 2: Structural and Functional Contrast with Opioid Analogs

Feature Target Compound Beta-Hydroxythiofentanyl (bi)
Core Structure Sulfonamide-pyrazole Piperidine-acetanilide
Thiophene Substituents 2-yl and 3-yl 2-yl only
Hydroxyl Group Present (on ethyl backbone) Absent
Likely Pharmacokinetics Lower BBB penetration High BBB penetration
Computational and Crystallographic Insights ( and )

references SHELX software, widely used for crystallographic refinement. If the target compound’s crystal structure were resolved, SHELXL or SHELXS could refine its conformation, particularly the stereochemistry of the hydroxyl and thiophene substituents .

Research Findings and Gaps

  • Synthetic Challenges : The simultaneous incorporation of 2- and 3-thiophen-ethyl groups may require stringent regioselective conditions, as thiophene derivatives often exhibit positional isomerism.
  • Biological Activity: No direct data are available, but sulfonamides with thiophene groups () show antimicrobial activity, suggesting possible similar applications.
  • Regulatory Status : Unlike beta-hydroxythiofentanyl (), the target compound lacks documented regulatory controls, though its structural complexity warrants further safety profiling.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrazole-sulfonamide core in this compound?

  • Methodological Answer : The pyrazole-sulfonamide scaffold can be synthesized via multi-component reactions (MCRs) or sequential functionalization. For example, pyrazole rings are often formed using hydrazine derivatives reacting with β-diketones or α,β-unsaturated carbonyl compounds. Sulfonamide groups are introduced via nucleophilic substitution of sulfonyl chlorides with amines. A controlled synthesis approach (e.g., copolymerization of monomers under inert atmospheres) ensures regioselectivity, as demonstrated in polycationic dye-fixative syntheses . Optimization of reaction time, temperature, and catalysts (e.g., DMDAAC) improves yield .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents on the pyrazole and thiophene rings. For instance, thiophene protons resonate at δ 6.8–7.5 ppm, while pyrazole methyl groups appear as singlets near δ 2.1–2.5 ppm .
  • IR : Sulfonamide S=O stretches are visible at 1150–1350 cm1^{-1}, and hydroxyl groups (from the 2-hydroxyethyl chain) show broad peaks at 3200–3600 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with thiophene and pyrazole cleavage .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potentials. For example, HOMO-LUMO energy gaps in thiophene-containing triazoles correlate with charge-transfer properties, influencing biological activity . Conformational analysis via torsional angle scanning (e.g., 20° increments from –180° to +180°) identifies stable rotamers .

Q. How can researchers resolve contradictions in biological activity data for thiophene-pyrazole hybrids?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity, pH) or impurities. Strategies include:

  • Purity Validation : HPLC with UV detection (≥95% purity threshold) .
  • Dose-Response Studies : IC50_{50} curves across multiple concentrations to confirm activity trends .
  • Structural Analog Comparison : Compare with triazole-thione derivatives, where sulfur substitution enhances antitubercular activity .

Q. What experimental design principles optimize the synthesis of multi-thiophene derivatives?

  • Methodological Answer : Use Design of Experiments (DoE) to assess variables (e.g., temperature, catalyst loading). For example, a central composite design (CCD) can model non-linear relationships in yield vs. reaction time . Flow chemistry systems (e.g., continuous-flow reactors) improve reproducibility for oxidation or cyclization steps, as shown in diphenyldiazomethane synthesis .

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